molecular formula C15H16F17NO4S B13979807 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide CAS No. 52550-45-5

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide

Cat. No.: B13979807
CAS No.: 52550-45-5
M. Wt: 629.3 g/mol
InChI Key: DTIJQLFRKLLKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide is a fluorinated sulfonamide compound. It is characterized by its high fluorine content, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide typically involves the following steps:

    Fluorination: The starting material, octane, undergoes a fluorination process to introduce fluorine atoms at specific positions. This can be achieved using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions.

    Sulfonation: The fluorinated octane is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Fluorination: Using specialized reactors to ensure uniform fluorination.

    Sulfonation Reactors: Designed to handle the exothermic nature of sulfonation reactions.

    Purification: Multiple stages of purification, including distillation and crystallization, to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of fluorinated coatings, lubricants, and as a wetting agent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide involves its interaction with molecular targets through its fluorinated and sulfonamide groups. These interactions can lead to:

    Hydrophobic Interactions: The fluorinated segments interact with hydrophobic regions of molecules or surfaces.

    Hydrogen Bonding: The hydroxyethoxyethyl group can form hydrogen bonds with other molecules, enhancing its binding affinity.

    Electrostatic Interactions: The sulfonamide group can participate in electrostatic interactions with charged species.

Comparison with Similar Compounds

    Perfluorooctane Sulfonamide: Similar in structure but lacks the hydroxyethoxyethyl group.

    Perfluorooctanoic Acid: Contains a carboxylic acid group instead of a sulfonamide group.

    Perfluorooctane: Fully fluorinated but lacks functional groups.

Uniqueness: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide is unique due to its combination of fluorinated segments, hydroxyethoxyethyl group, and sulfonamide functionality. This combination imparts distinct properties such as enhanced solubility, specific binding interactions, and unique reactivity compared to other fluorinated compounds.

Properties

CAS No.

52550-45-5

Molecular Formula

C15H16F17NO4S

Molecular Weight

629.3 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide

InChI

InChI=1S/C15H16F17NO4S/c1-2-3-33(4-6-37-7-5-34)38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h34H,2-7H2,1H3

InChI Key

DTIJQLFRKLLKHX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOCCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Related CAS

52550-45-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.